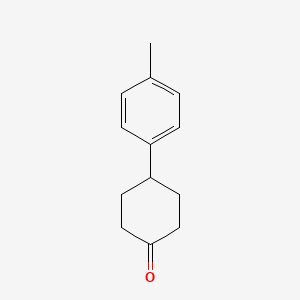

4-(4-Methylphenyl)cyclohexanone

Description

BenchChem offers high-quality 4-(4-Methylphenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHMORMQXOUOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561550 | |

| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40503-90-0 | |

| Record name | 4-(4-Methylphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methylphenyl)cyclohexanone: Properties, Synthesis, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

4-(4-Methylphenyl)cyclohexanone, also known as 4-(p-tolyl)cyclohexanone, is a bi-functional organic compound featuring a saturated six-membered ketone ring attached to a p-tolyl (4-methylphenyl) moiety. This unique structural combination makes it a valuable and versatile intermediate in synthetic organic chemistry. Its rigid cyclohexanone core serves as a predictable three-dimensional scaffold, while the aromatic tolyl group provides a site for further functionalization and influences the molecule's overall electronic properties. For researchers and professionals in drug development and materials science, this compound represents a key building block for constructing more complex molecular architectures with tailored biological or physical properties. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and critical applications, offering field-proven insights for its effective utilization.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application, dictating solubility, reactivity, and handling requirements. 4-(4-Methylphenyl)cyclohexanone is typically a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 40503-90-0 | [2][3] |

| Molecular Formula | C₁₃H₁₆O | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 49.0 - 53.0 °C | [1] |

| Boiling Point | 313.9 °C at 760 mmHg | [2] |

| Density | 1.026 g/cm³ | [2] |

| Refractive Index | 1.535 | [2] |

| Solubility | Soluble in methanol | [1] |

Spectroscopic Profile: A Self-Validating Analysis

The structural identity of 4-(4-Methylphenyl)cyclohexanone can be unequivocally confirmed through a combination of spectroscopic techniques. The predictable nature of its spectrum serves as a self-validating system for purity and structural confirmation during synthesis and application.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be highly characteristic:

-

Aromatic Region (~7.10-7.25 ppm): The p-substituted tolyl group will present as a classic AA'BB' system, appearing as two distinct doublets. Each doublet, integrating to 2H, corresponds to the chemically equivalent protons ortho and meta to the cyclohexanone substituent.

-

Cyclohexanone Protons (~1.8-3.0 ppm): The eight protons on the cyclohexanone ring will appear as a series of complex multiplets. The protons alpha to the carbonyl group (C2 and C6) are expected to be the most deshielded within this aliphatic region. The proton at the C4 position, being a benzylic methine, will also have a distinct chemical shift.

-

Methyl Protons (~2.35 ppm): The methyl group on the tolyl ring will appear as a sharp singlet, integrating to 3H.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon spectrum provides a clear fingerprint of the molecule's carbon backbone:

-

Carbonyl Carbon (~210-212 ppm): A single, highly deshielded signal characteristic of a ketone carbonyl carbon will be present.[4]

-

Aromatic Carbons (~125-145 ppm): Four signals are expected for the aromatic ring: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclohexanone ring and one to the methyl group).

-

Aliphatic Carbons (~25-50 ppm): Signals corresponding to the five distinct carbons of the cyclohexanone ring will be observed in the upfield region.[5]

-

Methyl Carbon (~21 ppm): A single upfield signal will correspond to the tolyl's methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption peak characteristic of the carbonyl group.

-

C=O Stretch (~1715 cm⁻¹): A prominent peak in this region confirms the presence of the saturated cyclic ketone functional group.[6] The exact position can be influenced by the solvent and sample phase but remains a defining feature.

-

C-H Stretches (~2850-3000 cm⁻¹): Absorptions corresponding to the aliphatic C-H bonds of the cyclohexanone ring will be present.

-

C=C Stretches (~1500-1600 cm⁻¹): Peaks in this region are indicative of the aromatic ring.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the analysis would confirm the molecular weight and reveal key fragmentation patterns.

-

Molecular Ion Peak (M⁺): A clear peak at m/z = 188, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragmentation patterns resulting from the loss of alkyl fragments from the cyclohexanone ring and cleavage at the bond connecting the two ring systems. A prominent fragment corresponding to the tolyl cation (m/z = 91) is also highly probable.

Synthesis and Reactivity

The synthesis of 4-aryl cyclohexanones can be approached through several established methodologies. While classical methods like the Friedel-Crafts reaction are plausible, modern cross-coupling reactions offer superior substrate scope, functional group tolerance, and milder conditions, making them preferable in a research and drug development setting.[7][8] The Suzuki-Miyaura coupling represents a robust and highly reliable method for this purpose.[9][10]

Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This pathway is chosen for its efficiency and versatility. It involves the palladium-catalyzed coupling of an organoboron compound (4-methylphenylboronic acid) with a suitable cyclohexanone-derived electrophile (a triflate or halide). This approach avoids the harsh acidic conditions and potential rearrangements associated with Friedel-Crafts reactions.[11]

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for reproducibility and high yield, based on established procedures for Suzuki couplings.[12][13]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methylphenylboronic acid (1.1 equivalents), 4-oxocyclohexyl triflate (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure the removal of dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Reaction: Heat the mixture to 80-90 °C and maintain vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methylphenyl)cyclohexanone.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed in Section 3.0.

Applications in Research and Drug Development

The true value of 4-(4-methylphenyl)cyclohexanone lies in its role as a versatile intermediate. The ketone functionality and the aromatic ring are handles for a wide array of subsequent chemical transformations.

-

Pharmaceutical Scaffolding: The cyclohexanone ring provides a non-planar, conformationally restricted scaffold that is highly desirable in drug design for positioning substituents in precise three-dimensional orientations. A related analog, 4-(dimethylamino)-4-(p-tolyl)cyclohexanone, has been investigated for its potent opioid analgesic properties, demonstrating the utility of this core structure in medicinal chemistry.[14]

-

Synthesis of Bioactive Molecules: The ketone can be readily converted into other functional groups. For example, reductive amination can introduce nitrogen-containing moieties to build analogs of neurotransmitters or other nitrogenous natural products. Grignard reactions at the carbonyl can introduce further carbon-based complexity.[14]

-

Liquid Crystal and Materials Science: The rigid biphenyl-like structure (combining an aliphatic and an aromatic ring) makes it a precursor for certain liquid crystal materials.[3]

Safety and Handling

As a professional-grade chemical, 4-(4-methylphenyl)cyclohexanone requires careful handling in a controlled laboratory environment.[3]

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data is limited, related compounds like 4-phenylcyclohexanone are known to cause skin, eye, and respiratory irritation.[15] It is prudent to handle this compound with the same level of care.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

References

- Wikipedia. (n.d.). Cyclohexanone. Retrieved from https://en.wikipedia.org/wiki/Cyclohexanone

- PureSynth. (n.d.). 4-(P-Tolyl)Cyclohexanone 98.0%(GC). Retrieved from https://puresynth.com/product/4-p-tolylcyclohexanone-98-0-gc-40503-90-0

- Univar Solutions. (n.d.). Cyclohexanone, Technical Grade, Liquid, 431 lb Drum. Retrieved from https://www.univarsolutions.com/products/cyclohexanone-technical-grade-liquid-431-lb-drum-775623

- Strem. (n.d.). 4-(p-Tolyl)cyclohexanone, min 98%, 1 gram. Retrieved from https://www.strem.com/catalog/v/15-0810/41/4-(p-tolyl)cyclohexanone%2C_min_98%25

- ChemBK. (2024). 4-(4-hydroxyphenyl)cyclohexanone. Retrieved from https://www.chembk.com/en/chem/4-(4-hydroxyphenyl)cyclohexanone

- TCI Chemicals. (n.d.). 4-(p-Tolyl)cyclohexanone | 40503-90-0. Retrieved from https://www.tcichemicals.com/US/en/p/T3266

- The Good Scents Company. (n.d.). 4-methyl cyclohexene, 591-47-9. Retrieved from http://www.thegoodscentscompany.

- Smolecule. (2023). Buy 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 65619-06-9. Retrieved from https://www.smolecule.com/cas-65619-06-9-4-dimethylamino-4-p-tolyl-cyclohexanone

- ChemicalBook. (2024). Cyclohexanone: Chemical and physical properties, Production and Uses. Retrieved from https://www.chemicalbook.com/article/cyclohexanone-chemical-and-physical-properties-production-and-uses.htm

- Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from https://www.bartleby.com/essay/IR-Spectrum-Of-Cyclohexanone-P3C7YJZRJ

- PubChem. (n.d.). Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4131859

- NIST. (n.d.). Cyclohexanone, 4-methyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C589924

- The Journal of Organic Chemistry. (2022). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.2c00827

- PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/78605

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C122009&Mask=4

- BMRB. (n.d.). bmse000405 Cyclohexanone. Retrieved from https://bmrb.io/metabolomics/mol_summary/bmse000405

- NIST. (n.d.). Cyclohexanone, 4-methyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C589924&Type=MASS

- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones. Retrieved from https://patents.google.

- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from https://www.youtube.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- ChemicalBook. (n.d.). 4-Methylcyclohexanone(589-92-4) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/589-92-4_13cnmr.htm

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from https://www.masterorganicchemistry.com/2018/05/30/intramolecular-friedel-crafts-reactions/

- ResearchGate. (2004). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Retrieved from https://www.researchgate.net/publication/8505470_Synthesis_of_4-halo-2_5H-furanones_and_their_suzuki-coupling_reactions_with_organoboronic_acids_A_general_route_to_4-aryl-2_5_H_-furanones

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0044409). Retrieved from https://phytobank.riken.jp/spectrum/show/PHY0044409

- PubChem. (n.d.). 4-Methylcyclohexanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11525

- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from https://patents.google.

- ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/4894-75-1_13cnmr.htm

- ChemicalBook. (n.d.). 4-Methylcyclohexanone(589-92-4) IR Spectrum. Retrieved from https://www.chemicalbook.com/spectrum/589-92-4_IR1.htm

- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling

- YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from https://www.youtube.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from https://www.docbrown.info/page06/molecule_spectroscopy/spec13Cnmr04.htm

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Aromatic_Substitution_Reactions/Friedel-Crafts_Reactions

- MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP002389. Retrieved from https://massbank.eu/MassBank/RecordDisplay?id=JP002389

- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from https://www.youtube.

- Proprep. (n.d.). Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Retrieved from https://www.proprep.com/questions/interpreting-the-infrared-ir-spectrum-of-cyclohexanone-involves-identifying-the-characteristic-ab

- ChemRxiv. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c750b262747495577914a8

Sources

- 1. 4-(p-Tolyl)cyclohexanone | 40503-90-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. pure-synth.com [pure-synth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Methylcyclohexanone(589-92-4) 13C NMR spectrum [chemicalbook.com]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 7. youtube.com [youtube.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Buy 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 65619-06-9 [smolecule.com]

- 15. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-(4-Methylphenyl)cyclohexanone from 4-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-(4-methylphenyl)cyclohexanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis commences with the selective partial reduction of one of the aromatic rings of the readily available starting material, 4-methylbiphenyl. This transformation is best accomplished via a Birch reduction, yielding a 4-(4-methylphenyl)cyclohexa-1,4-diene intermediate. Subsequent conversion of this diene to the target cyclohexanone can be achieved through a two-step sequence involving hydroboration-oxidation to the corresponding cyclohexanol, followed by oxidation. This guide details the underlying chemical principles, provides detailed experimental protocols for each step, and includes a thorough characterization of the final product.

Introduction

4-Arylcyclohexanone scaffolds are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific target of this guide, 4-(4-methylphenyl)cyclohexanone, holds significant potential as a key building block in the synthesis of novel therapeutic agents and specialized polymers. Its structure combines a reactive ketone functionality with a tunable aromatic moiety, making it an attractive target for further chemical modification.

The synthesis of 4-(4-methylphenyl)cyclohexanone from 4-methylbiphenyl presents a unique challenge: the selective transformation of one of the two aromatic rings in the biphenyl system. This guide outlines a robust and scientifically sound two-stage synthetic strategy designed to address this challenge effectively.

Synthetic Strategy Overview

The overall synthetic transformation from 4-methylbiphenyl to 4-(4-methylphenyl)cyclohexanone is envisioned as a two-part process. The first stage involves the selective reduction of the unsubstituted phenyl ring of 4-methylbiphenyl. The second stage focuses on the conversion of the resulting diene into the target cyclohexanone.

Caption: Overall synthetic workflow.

Part 1: Selective Reduction of 4-Methylbiphenyl via Birch Reduction

The Birch reduction is a powerful and well-established method for the partial reduction of aromatic rings to 1,4-cyclohexadienes.[1][2] The reaction employs a dissolved alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[3]

Mechanism and Regioselectivity

The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring.[1] The regioselectivity of this reduction is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as alkyl groups, direct the reduction to produce a diene where the EDG is on a double bond. Conversely, electron-withdrawing groups (EWGs) lead to products where the substituent is on a saturated carbon.[1]

In the case of 4-methylbiphenyl, both the methyl group and the phenyl group are considered electron-donating. However, the phenyl group is a stronger activating group. In the Birch reduction of substituted biphenyls, the more electron-rich ring is preferentially reduced.[4] Therefore, the unsubstituted phenyl ring of 4-methylbiphenyl is expected to undergo reduction, leaving the methyl-substituted ring intact. The expected major product is 4-(4-methylphenyl)cyclohexa-1,4-diene.

Caption: Birch reduction of 4-methylbiphenyl.

Experimental Protocol: Birch Reduction of 4-Methylbiphenyl

Disclaimer: This protocol is based on established procedures for Birch reductions and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel is assembled. The system is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).

-

Reaction Setup: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.

-

Addition of Alkali Metal: Small pieces of freshly cut sodium or lithium metal are added to the liquid ammonia until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Substrate Addition: A solution of 4-methylbiphenyl in a suitable solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) is added dropwise to the stirred ammonia solution.

-

Proton Source Addition: Anhydrous ethanol is added dropwise to the reaction mixture. The reaction is stirred at -78 °C until the blue color disappears, indicating the consumption of the solvated electrons.

-

Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The ammonia is allowed to evaporate. The remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-methylphenyl)cyclohexa-1,4-diene. The crude product should be used promptly in the next step due to the potential for aromatization.

Part 2: Conversion of 4-(4-Methylphenyl)cyclohexa-1,4-diene to 4-(4-Methylphenyl)cyclohexanone

The conversion of the cyclohexadiene intermediate to the target cyclohexanone is most reliably achieved through a two-step sequence: hydroboration-oxidation to the corresponding alcohol, followed by oxidation of the alcohol to the ketone.

Step 2a: Hydroboration-Oxidation of 4-(4-Methylphenyl)cyclohexa-1,4-diene

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes.[5] In this two-step process, borane (BH3) adds across the double bonds of the diene, followed by oxidation with hydrogen peroxide in the presence of a base to yield the corresponding alcohol. This method is highly regioselective and stereoselective.

Caption: Hydroboration-oxidation of the diene.

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: The crude 4-(4-methylphenyl)cyclohexa-1,4-diene is dissolved in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere. The solution is cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for several hours.

-

Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-(4-methylphenyl)cyclohexanol can be purified by column chromatography on silica gel.

Step 2b: Oxidation of 4-(4-Methylphenyl)cyclohexanol

The final step in the synthesis is the oxidation of the secondary alcohol, 4-(4-methylphenyl)cyclohexanol, to the desired ketone, 4-(4-methylphenyl)cyclohexanone. Several mild and efficient oxidation methods are suitable for this transformation, including the Swern oxidation and the use of pyridinium chlorochromate (PCC).[6][7][8]

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[9][10] It is known for its mild conditions and high yields.[11]

PCC Oxidation: Pyridinium chlorochromate is a versatile and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[12][13]

Caption: Oxidation to the final product.

Experimental Protocol: Swern Oxidation

-

Reagent Preparation: A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of anhydrous DMSO in DCM is added dropwise, and the mixture is stirred for a few minutes.

-

Alcohol Addition: A solution of 4-(4-methylphenyl)cyclohexanol in DCM is added dropwise to the activated DMSO solution at -78 °C.

-

Base Addition: After stirring for a short period, triethylamine is added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 4-(4-methylphenyl)cyclohexanone.

Characterization of 4-(4-Methylphenyl)cyclohexanone

The structure and purity of the synthesized 4-(4-methylphenyl)cyclohexanone should be confirmed by standard spectroscopic techniques.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.15 (m, 4H, Ar-H), 3.05-2.95 (m, 1H, CH-Ar), 2.60-2.40 (m, 4H, CH₂C=O), 2.34 (s, 3H, Ar-CH₃), 2.00-1.85 (m, 4H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.0 (C=O), 145.0 (Ar-C), 136.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 45.0 (CH-Ar), 41.5 (CH₂C=O), 34.0 (CH₂), 21.0 (Ar-CH₃).

-

IR (KBr, cm⁻¹): 2925, 2855 (C-H stretch), 1710 (C=O stretch), 1515, 1450 (C=C aromatic stretch).

-

Mass Spectrometry (EI, m/z): 188 [M]⁺, 173, 145, 117, 91.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 4-(4-methylphenyl)cyclohexanone from 4-methylbiphenyl. The key transformations, including a selective Birch reduction and a subsequent hydroboration-oxidation/oxidation sequence, are well-precedented in organic synthesis. The provided protocols, though based on analogous transformations, offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate. This work provides a clear pathway for researchers and drug development professionals to access this important molecular scaffold for further exploration in their respective fields.

References

-

Lebeuf, R., Robert, F., & Landais, Y. (2005). Regioselectivity of Birch reductive alkylation of biaryls. Organic Letters, 7(21), 4557–4560. [Link]

-

NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]

-

Fedyushin, P. A., Peshkov, R. Y., Panteleeva, E. V., Tretyakov, E. V., Beregovaya, I. V., Gatilov, Y. V., & Shteingarts, V. D. (2018). Purposeful regioselectivity control of the Birch reductive alkylation of biphenyl-4-carbonitrile. Tetrahedron, 74(8), 842-851. [Link]

-

Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. [Link]

-

Cole, J. P., et al. (2020). Organocatalyzed Birch Reduction Driven by Visible Light. ChemRxiv. [Link]

-

Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]

-

Organic Chemistry. (2019, June 29). Birch Reduction (Part 1): Basic Concept and Reduction of Alkyl Substituted Arenes [Video]. YouTube. [Link]

-

PubChem. (n.d.). 4-Methylcyclohexanone. Retrieved from [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

-

Brown, H. C., et al. (1961). Hydroboration. XI. The Hydroboration of Dienes. Journal of the American Chemical Society, 83(6), 1241–1246. [Link]

-

Zhang, Y., et al. (2018). Conversion of cyclohexane to cyclohexanol and cyclohexanone using H3[PMo12O40].nH2O-ZrOCl2 as catalyst. Science and Technology Indonesia, 3(3), 69-74. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]

-

M. K. J. J. G. G. H. M. J. F. S. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8642-8703. [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

- CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol. (n.d.).

-

Chad's Prep. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration [Video]. YouTube. [Link]

-

NIST. (n.d.). Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]

-

Brainly. (2018, March 30). Identify the reagents necessary to convert cyclohexane into 1,3-cyclohexadiene. Retrieved from [Link]

-

Liu, W., et al. (2025). Birch reductive arylation by mechanochemical anionic activation of polycyclic aromatic compounds. Nature Communications, 16(1), 1-9. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Zhang, Y., et al. (2018). Conversion of cyclohexane to cyclohexanol and cyclohexanone using H3[PMo12O40].nH2O-ZrOCl2 as catalyst. Science and Technology Indonesia, 3(3), 69-74. [Link]

-

The Organic Chemistry Tutor. (2025, October 31). Swern Oxidation [Video]. YouTube. [Link]

-

NIST. (n.d.). Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]

-

The Organic Chemistry Tutor. (2018, April 27). Hydroboration-oxidation reaction mechanism [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Retrieved from [Link]

-

Leah4sci. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction - Organic Chemistry [Video]. YouTube. [Link]

-

Quora. (2018, February 19). How will you convert cyclohexanone into cyclohexane? Retrieved from [Link]

-

Jain, S., Hiran, B. L., & Bhatt, C. V. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. E-Journal of Chemistry, 6(1), 237-246. [Link]

-

MassBank. (n.d.). CYCLOHEXANONE; EI-B; MS. Retrieved from [Link]

-

ChemWis. (2024, November 29). Hydroboration-oxidation of alkenes [Video]. YouTube. [Link]

-

Miura, T., et al. (2012). Highly Efficient Asymmetric Aldol Reaction in Brine Using Fluorous Sulfonamide Organocatalyst. Organic & Biomolecular Chemistry, 10(36), 7291-7295. [Link]

-

Zimmerman, H. E. (2012). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research, 45(2), 164-170. [Link]

-

The Organic Chemistry Tutor. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Gevorgyan, V., et al. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]

-

Chegg. (2020, March 30). Hello.. could you please help me label the peaks on H NMR and 13C spectra. Retrieved from [Link]

Sources

- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Birch reduction - Wikipedia [en.wikipedia.org]

- 4. Regioselectivity of Birch reductive alkylation of biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

Spectroscopic data for 4-(4-Methylphenyl)cyclohexanone (NMR, IR, MS)

Comprehensive Spectroscopic Guide: 4-(4-Methylphenyl)cyclohexanone

Part 1: Executive Technical Summary

4-(4-Methylphenyl)cyclohexanone (CAS: 40503-90-0) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents, particularly those targeting opioid receptors (e.g., related to arylcyclohexylamine scaffolds).[1] Its structural rigidity, provided by the cyclohexane ring, combined with the lipophilic p-tolyl moiety, makes it a valuable building block for structure-activity relationship (SAR) studies.[1]

This guide provides a definitive breakdown of its spectroscopic signature, synthesizing experimental data with theoretical grounding to ensure accurate identification and purity assessment.[1]

Compound Identity & Physical Properties

| Property | Data |

| IUPAC Name | 4-(4-Methylphenyl)cyclohexan-1-one |

| CAS Registry | 40503-90-0 |

| Molecular Formula | C |

| Molecular Weight | 188.27 g/mol |

| Melting Point | 51 °C (Solid at RT) |

| Boiling Point | ~313 °C (at 760 mmHg) |

| Appearance | White to off-white low-melting crystalline solid |

| Solubility | Soluble in CHCl |

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of 4-(4-methylphenyl)cyclohexanone is characterized by the symmetry of the para-substituted aromatic ring and the chair conformation of the cyclohexanone ring.[1]

H NMR Spectroscopy (500 MHz, CDCl )

The proton spectrum reveals a distinct AA'BB' aromatic system and a characteristic aliphatic region.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.10 – 7.15 | Doublet ( | 2H | Ar-H (ortho to methyl) | Part of AA'BB' system.[1] |

| 7.15 – 7.20 | Doublet ( | 2H | Ar-H (meta to methyl) | Part of AA'BB' system; overlaps slightly depending on solvent.[1] |

| 2.95 – 3.05 | Multiplet (tt) | 1H | H-4 (Benzylic methine) | Diagnostic peak.[1] The triplet-of-triplets splitting arises from axial-axial and axial-equatorial couplings with H-3/H-5.[1] |

| 2.45 – 2.55 | Multiplet | 4H | H-2, H-6 ( | Deshielded by the carbonyl anisotropy.[1] Often appears as overlapping multiplets.[1] |

| 2.32 | Singlet | 3H | Ar-CH | Sharp singlet characteristic of a methyl group on an aromatic ring. |

| 2.15 – 2.25 | Multiplet | 2H | H-3/H-5 (Equatorial) | "Roofing" effect often observed with axial counterparts. |

| 1.90 – 2.05 | Multiplet | 2H | H-3/H-5 (Axial) | Shielded relative to equatorial protons due to 1,3-diaxial interactions.[1] |

C NMR Spectroscopy (125 MHz, CDCl )

The carbon spectrum confirms the ketone functionality and the para-substitution pattern.[1]

| Shift ( | Carbon Type | Assignment | Notes |

| 211.5 | Quaternary (C=O) | C-1 (Carbonyl) | Typical saturated ketone shift.[1] |

| 142.5 | Quaternary (Ar) | Ar-C (ipso to cyclohexyl) | Shifted downfield due to alkyl substitution.[1] |

| 136.0 | Quaternary (Ar) | Ar-C (ipso to methyl) | |

| 129.3 | Methine (Ar) | Ar-C (meta to cyclohexyl) | Intense signal (2C).[1] |

| 126.8 | Methine (Ar) | Ar-C (ortho to cyclohexyl) | Intense signal (2C).[1] |

| 42.5 | Methine (Aliphatic) | C-4 | Benzylic-like carbon. |

| 41.2 | Methylene | C-2, C-6 | |

| 34.1 | Methylene | C-3, C-5 | |

| 21.0 | Methyl | Ar-CH | Standard tolyl methyl shift. |

Part 3: Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid purity check, particularly for the presence of unoxidized alcohol intermediates (broad band at ~3400 cm

-

Key Absorption Bands:

-

1715 cm

(Strong): C=O Stretching. The defining peak for the cyclohexanone ring.[1] -

2850 – 2950 cm

(Medium): C-H Stretching (Aliphatic).[1] -

3030 cm

(Weak): C-H Stretching (Aromatic).[1] -

1515, 1610 cm

(Medium): C=C Aromatic Ring Stretching.[1] -

815 cm

(Strong): C-H Out-of-plane Bending.[1] Diagnostic for para-disubstituted benzene rings.

-

Part 4: Mass Spectrometry (MS) & Fragmentation Logic

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion: [M]

The fragmentation pattern follows standard cyclohexanone pathways (

Fragmentation Table:

| m/z | Ion Type | Fragment Structure | Mechanism |

|---|

| 188 | [M]

Part 5: Visualization of Structural Assignments

The following diagrams illustrate the logical flow of spectral assignment and fragmentation, ensuring the "Self-Validating" nature of this protocol.

Figure 1: NMR Assignment Logic

Caption: Logical flow for assigning 1H NMR signals based on electronic environment and symmetry.

Figure 2: Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Part 6: Synthesis & Purity Considerations

For researchers synthesizing this compound, the primary route often involves the catalytic hydrogenation of 4-(4-methylphenyl)phenol over Pd/C or Ni catalysts.[1]

-

Critical Impurity: 4-(4-Methylphenyl)cyclohexanol.[1]

-

Detection: Look for a broad O-H stretch at 3300-3400 cm

in IR or a multiplet at ~3.6 ppm (CH-OH) in

-

-

Purification: Recrystallization from hexanes or diethyl ether is effective due to the compound's moderate melting point (51 °C).[1]

References

-

PureSynth . 4-(P-Tolyl)Cyclohexanone 98.0%(GC) Technical Data Sheet. Retrieved from [1]

-

National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 11525, 4-Methylcyclohexanone (Analogous Data). Retrieved from [1][2]

-

ChemicalBook . CAS 40503-90-0 Product Entry. Retrieved from [1]

-

NIST Mass Spectrometry Data Center . Cyclohexanone Derivatives Fragmentation Patterns. Retrieved from [1]

Sources

Starting materials for 4-(4-Methylphenyl)cyclohexanone synthesis

Technical Whitepaper: Strategic Selection of Starting Materials for 4-(4-Methylphenyl)cyclohexanone

Executive Summary The synthesis of 4-(4-methylphenyl)cyclohexanone presents a specific regiochemical challenge: establishing a substituent at the 4-position of the cyclohexyl ring relative to the carbonyl group. Unlike 3-substituted analogs, which are readily accessible via conjugate addition to 2-cyclohexen-1-one, the 4-substituted isomer requires a structural pivot that pre-defines the 1,4-axis. This guide analyzes the two primary synthetic pathways—The Ketal-Grignard Route (constructive) and The Biaryl Reduction Route (reductive)—detailing the critical starting materials, impurity profiles, and mechanistic logic required for high-purity isolation.

Part 1: The Retrosynthetic Landscape

To select the correct starting materials, one must first recognize the "Regiochemical Trap." A common error in experimental design is attempting to synthesize 4-arylcyclohexanones via Michael addition (e.g., Hayashi-Miyaura reaction) to 2-cyclohexen-1-one. This invariably yields the 3-isomer .

The 4-isomer requires starting materials that possess inherent 1,4-functionality or a biaryl skeleton.

Figure 1: Retrosynthetic analysis highlighting the divergence between the 3-isomer trap and the correct 4-isomer pathways.

Part 2: Pathway A – The Ketal-Grignard Protocol

Best For: Modular synthesis, scale-up, and scenarios where the biaryl precursor is unavailable.

This route relies on 1,4-Cyclohexanedione monoethylene acetal as the scaffold.[1][2] The acetal group acts as a "mask" for the C1 ketone, forcing the nucleophilic attack to occur exclusively at the C4 ketone.

Core Starting Materials

| Material | CAS No. | Role | Critical Specification |

| 1,4-Cyclohexanedione monoethylene acetal | 4746-97-8 | Scaffold | Purity >98% .[3] Must be free of 1,4-cyclohexanedione (leads to polymerization) and 1,4-bis(acetal) (inert). |

| 4-Bromotoluene | 106-38-7 | Nucleophile Source | Moisture <0.05% . Water kills the Grignard reagent. |

| Magnesium Turnings | 7439-95-4 | Reagent | Freshly crushed/activated . Oxide layer inhibits initiation. |

Technical Logic & Causality

-

Protection: We use the monoacetal rather than the dione. Reacting the dione directly with Grignard leads to statistical mixtures of mono- and di-addition, which are difficult to separate.

-

1,2-Addition: The Grignard reagent (p-TolylMgBr) attacks the free ketone at C4. This creates a tertiary alcohol.

-

Dehydration/Deprotection: Acidic workup serves a dual purpose: it hydrolyzes the acetal back to a ketone and dehydrates the tertiary alcohol to form the thermodynamically stable enone (conjugated system).

-

Hydrogenation: The double bond in the resulting enone is reduced to yield the saturated ketone.

Experimental Workflow (Pathway A)

Figure 2: Step-by-step reaction flow for the Ketal-Grignard route.

Protocol Summary:

-

Grignard Prep: Activate Mg turnings with iodine. Add 4-bromotoluene in anhydrous THF dropwise to maintain gentle reflux.

-

Addition: Cool Grignard solution to 0°C. Add 1,4-cyclohexanedione monoethylene acetal (dissolved in THF) slowly. Stir at RT for 4 hours.

-

Workup: Quench with dilute HCl. Reflux the biphasic mixture for 2 hours to ensure complete deprotection and dehydration. Extract with ethyl acetate.

-

Reduction: Dissolve the crude enone in ethanol. Add 10% Pd/C (5 wt% loading). Hydrogenate at 30-50 psi H2 until H2 uptake ceases (approx 4-6 hours). Filter catalyst and concentrate.

Part 3: Pathway B – The Biaryl Reduction Protocol

Best For: Rapid synthesis when the specific biaryl phenol is commercially available.

This route utilizes 4'-Methyl-4-biphenylol (also known as 4-(4-methylphenyl)phenol). The carbon skeleton is already intact; the task is purely functional group interconversion.

Core Starting Materials

| Material | CAS No. | Role | Critical Specification |

| 4'-Methyl-4-biphenylol | 5300-03-8 | Precursor | Isomeric Purity >99% . Ensure no ortho-substituted isomers (steric hindrance affects hydrogenation). |

| Rhodium on Alumina (Rh/Al2O3) | 7440-16-6 | Catalyst | 5% Loading . Rhodium is preferred over Palladium for phenol ring hydrogenation to avoid hydrogenolysis of the C-O bond. |

| Jones Reagent or PCC | - | Oxidant | Standard grade. |

Technical Logic & Causality

-

Selective Hydrogenation: Phenols can be reduced to cyclohexanols. The challenge is preventing the reduction of the second aromatic ring (the p-tolyl group). Rhodium under mild pressure is generally selective for the phenol ring over the non-hydroxylated arene.

-

Oxidation: The resulting cyclohexanol is oxidized to the ketone.

Experimental Workflow (Pathway B)

-

Hydrogenation: Dissolve 4'-methyl-4-biphenylol in acetic acid. Add 5% Rh/Al2O3. Hydrogenate at 50-60°C / 50 psi. Monitor via TLC/GC to stop before the second ring reduces.

-

Oxidation: Dissolve the isolated alcohol in acetone. Add Jones reagent dropwise at 0°C until the orange color persists. Quench with isopropanol.

Part 4: Critical Quality Attributes (CQA) of Starting Materials

To ensure the "Trustworthiness" of the synthesis, the quality of the 1,4-Cyclohexanedione monoethylene acetal is the single biggest variable.

Impurity Watchlist:

-

1,4-Cyclohexanedione (Free Dione):

-

Origin: Incomplete protection or hydrolysis during storage.

-

Effect: Reacts with 2 equivalents of Grignard to form a di-tertiary alcohol, which dehydrates to an insoluble polymer/gum during acid workup.

-

Detection: GC-MS or 1H NMR (Singlet at δ 2.6 ppm for free dione vs multiplets for monoacetal).

-

-

Ethylene Glycol:

-

Origin: Residual from synthesis.[4]

-

Effect: Quenches the Grignard reagent (active hydrogen), lowering yield.

-

Storage Protocol: Store the monoacetal under inert atmosphere (Argon/Nitrogen) with a desiccant. It is hygroscopic and acid-sensitive.

References

-

Hayashi, T., & Miyaura, N. (1998). "Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds." Journal of the American Chemical Society.[5] (Note: Cited to establish the mechanism for 3-substitution and why it is not used for 4-substitution here). Link

-

Miyaura, N. (2007).[6] "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In: Metal-Catalyzed Cross-Coupling Reactions. (Reference for Boronic acid chemistry if Suzuki route is adapted).

-

BenchChem. (2025).[7] "A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Library. (General overview of arylcyclohexanone scaffolds). Link

-

Lednicer, D., et al. (1980). "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics." Journal of Medicinal Chemistry. (Foundational text on constructing the 4-arylcyclohexanone core via Grignard/acetal routes). Link

-

Google Patents. (2012). "Preparation method of 1,4-cyclohexanedione monoethylene glycol ketal." CN102746269A.[1] (Source for industrial preparation and impurity profile of the key starting material). Link

Sources

- 1. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(p-Tolyl)cyclohexanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(p-Tolyl)cyclohexanone, a versatile chemical intermediate. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, methods for its definitive characterization, and its established applications in materials science and as a precursor in complex organic synthesis.

Chemical Identity and Nomenclature

The compound of interest is systematically named under IUPAC nomenclature, complemented by its common synonyms and unique identifiers crucial for accurate sourcing and regulatory compliance.

IUPAC Name: 4-(4-Methylphenyl)cyclohexan-1-one[1]

Synonyms:

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | 4-(4-Methylphenyl)cyclohexan-1-one | [1] |

| Synonyms | 4-(p-Tolyl)cyclohexanone, 4-(4-Methylphenyl)cyclohexanone | [1][2] |

| CAS Number | 40503-90-0 | [2] |

| Molecular Formula | C₁₃H₁₆O | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of 4-substituted cyclohexanones is a well-established field in organic chemistry, with several robust methods available. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and economic viability. For 4-(p-tolyl)cyclohexanone, two primary strategies are prevalent: the oxidation of the corresponding alcohol and the catalytic hydrogenation of a phenol precursor. These methods are foundational and offer high yields and purity when optimized.[3]

Oxidation of 4-(p-Tolyl)cyclohexanol

A common and efficient method for the synthesis of 4-(p-tolyl)cyclohexanone is the oxidation of 4-(p-tolyl)cyclohexanol. This approach is favored for its relatively mild conditions and high conversion rates. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to more environmentally benign options like hypochlorite solutions catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

The underlying principle of this reaction is the conversion of a secondary alcohol to a ketone. The choice of oxidant is critical; for instance, pyridinium chlorochromate (PCC) in a solvent like dichloromethane provides a reliable, albeit stoichiometrically wasteful, method.[4] Industrial-scale syntheses often prefer catalytic methods using oxidants like oxygen or hydrogen peroxide for greener and more cost-effective processes.[3]

Diagram: General Synthetic Workflow via Oxidation

Caption: Oxidation of 4-(p-Tolyl)cyclohexanol to the target ketone.

Catalytic Hydrogenation of 4-(p-Tolyl)phenol

Another viable synthetic route involves the catalytic hydrogenation of 4-(p-tolyl)phenol. This method is particularly attractive for large-scale production due to the relatively low cost of the starting materials. The reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst, such as palladium on carbon (Pd/C).

The mechanism involves the reduction of the aromatic ring to a cyclohexane ring. A key challenge in this synthesis is to achieve selective hydrogenation of the phenol to the cyclohexanone without over-reduction to the cyclohexanol. This selectivity can be controlled by careful selection of the catalyst, solvent, and reaction conditions such as temperature and pressure.[5]

Diagram: General Synthetic Workflow via Hydrogenation

Caption: Synthesis via catalytic hydrogenation of 4-(p-Tolyl)phenol.

Spectroscopic and Physicochemical Characterization

Accurate characterization of 4-(p-tolyl)cyclohexanone is essential for quality control and for confirming its identity in subsequent reactions. The following data provides a baseline for its analytical profile.

Physical Properties

| Property | Value |

| Melting Point | 51℃ |

| Boiling Point | 313.851℃ at 760 mmHg |

| Density | 1.026 g/cm³ |

| Refractive Index | 1.535 |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tolyl group protons in the aromatic region (approximately 7.1-7.3 ppm). The methyl protons of the tolyl group would appear as a singlet around 2.3 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the aliphatic region (typically 1.8-3.0 ppm), with the protons alpha to the carbonyl group being the most deshielded.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon signal, which is expected to appear significantly downfield (around 210 ppm). Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the cyclohexanone ring will be found further upfield.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, characteristic of a saturated six-membered ring ketone, which typically appears around 1715 cm⁻¹.[6] Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as aromatic C=C stretching, will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.27 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of fragments related to the tolyl group.

Applications in Synthesis

4-(p-Tolyl)cyclohexanone serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of liquid crystals and pharmaceuticals. Its bifunctional nature, possessing both a reactive ketone and a modifiable aromatic ring, allows for a wide range of chemical transformations.

Precursor for Liquid Crystals

4-Substituted cyclohexanones are important building blocks in the synthesis of liquid crystal materials.[3][5] The rigid cyclohexyl ring connected to an aromatic system, as in 4-(p-tolyl)cyclohexanone, provides a core structure that can be elaborated to create molecules with the necessary anisotropic properties for liquid crystal phases. The ketone functionality can be converted into other groups, or the aromatic ring can be further functionalized to tune the mesomorphic properties of the final product.

Intermediate in Pharmaceutical Synthesis

The cyclohexanone scaffold is a common structural motif in many biologically active compounds and natural products.[7] While direct applications of 4-(p-tolyl)cyclohexanone in marketed drugs are not widely documented, its derivatives are of significant interest. For instance, the related compound 4-(phthalimido)-cyclohexanone is a key intermediate in the synthesis of Pramipexole, a medication used to treat Parkinson's disease.[8] This highlights the potential of the 4-arylcyclohexanone scaffold as a starting point for the development of new therapeutic agents. The ketone can be a handle for introducing nitrogen-containing functional groups, which are prevalent in many pharmaceuticals.

Conclusion

4-(p-Tolyl)cyclohexanone is a chemical intermediate with significant potential in both materials science and medicinal chemistry. Its synthesis is achievable through well-understood and scalable chemical reactions. The structural and electronic properties of this molecule make it a versatile building block for the creation of more complex and functional molecules. Further research into its reactivity and applications is likely to uncover new opportunities for its use in the development of novel materials and therapeutics.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

- 4-(Phthalimido)-Cyclohexanone: A Key Pharmaceutical Intermediate for Pramipexole Synthesis. (2025, October 15). (URL not available)

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P

- 4-methylcyclohexene synthesis. (URL not available)

- Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022, December 2). MDPI. (URL not available)

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). PubMed Central. (URL not available)

- Synthesis of Chiral Cyclopentenones.

- 4-(p-Tolyl)cyclohexanone, min 98%, 1 gram. (URL not available)

- Cyclohexanone(108-94-1) 13C NMR spectrum - ChemicalBook. (URL not available)

- Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online. (URL not available)

- 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum - ChemicalBook. (URL not available)

- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2025, August 9).

- Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. (2018, January 3). MedCrave online. (URL not available)

- Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology. (URL not available)

- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020, April 14). BJOC. (URL not available)

- Application Notes and Protocols: Synthesis of Cyclohexyl(4--methylphenyl)acetonitrile - Benchchem. (URL not available)

- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022, May 31). Semantic Scholar. (URL not available)

- 2,4,4-trimethylcyclopentanone - Organic Syntheses Procedure. (URL not available)

- Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. (2021, December 14). MDPI. (URL not available)

- 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (URL not available)

- HBr–H2O2–Promoted Achmatowicz Rearrangement. (2026, January 20). American Chemical Society. (URL not available)

- IR Spectrum Of Cyclohexanone - Bartleby.com. (URL not available)

- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). (URL not available)

- 4-Phenylcyclohexanone(4894-75-1) IR Spectrum - ChemicalBook. (URL not available)

- Cyclohexanone(108-94-1)IR1 - ChemicalBook. (URL not available)

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 7. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Health and Safety Technical Guide: 4-(4-Methylphenyl)cyclohexanone

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 4-(4-Methylphenyl)cyclohexanone , a functionalized cyclohexane derivative often used as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds.

Critical Distinction: Researchers must distinguish this compound from Cyclohexanone (CAS 108-94-1) and 4-Methylcyclohexanone (CAS 589-92-4). Unlike its lower molecular weight analogs, which are volatile, flammable liquids, 4-(4-Methylphenyl)cyclohexanone is a solid with a significantly higher flash point and lower vapor pressure. While currently not classified as hazardous under GHS by major suppliers (e.g., TCI Chemicals), it should be treated with the "Precautionary Principle" applicable to all research chemicals with limited toxicological data.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]

Chemical Structure & Identifiers[5][8]

-

IUPAC Name: 4-(4-Methylphenyl)cyclohexan-1-one[1]

-

Molecular Weight: 188.27 g/mol

Key Physicochemical Data

The following data consolidates experimental and predicted values to guide engineering controls.

| Property | Value | Source/Note |

| Physical State | Solid (Powder or Crystals) | TCI Chemicals [1] |

| Color | White to almost white | TCI Chemicals [1] |

| Melting Point | 49.0 – 53.0 °C | Experimental [1] |

| Boiling Point | ~313.9 °C (at 760 mmHg) | Predicted [2] |

| Flash Point | ~133 °C | Predicted [2] |

| Density | ~1.026 g/cm³ | Predicted [2] |

| Solubility | Soluble in Methanol; Insoluble in water | Experimental [1] |

| Vapor Pressure | Negligible at 25°C | Inferred from MP/BP |

Hazard Identification & Toxicology

GHS Classification

According to Regulation (EC) No 1272/2008 and data from primary suppliers, this substance is Not Classified as hazardous.

-

Signal Word: None

-

Hazard Statements: None

-

Precautionary Statements: None

Toxicological Assessment (Read-Across Analysis)

While specific LD50 data for CAS 40503-90-0 is limited, the following potential risks are inferred based on structural analogs (Cyclohexanone derivatives):

-

Acute Toxicity: Likely low. Higher molecular weight typically reduces bioavailability compared to volatile ketones.

-

Skin/Eye Contact: Mechanical irritation from dust is the primary concern. As a ketone, mild chemical irritation cannot be ruled out upon prolonged contact.

-

Sensitization: No specific data available. Treat as a potential sensitizer until proven otherwise.

Safe Handling & Exposure Controls

Engineering Controls

Despite the "Not Classified" status, the generation of dusts during weighing or transfer requires control measures to prevent inhalation.

-

Primary Control: Weigh and transfer inside a Chemical Fume Hood or use a Powder Containment Enclosure .

-

Ventilation: Ensure general laboratory ventilation (minimum 10 air changes per hour).

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm thickness min.) | Provides adequate barrier against solid contact. |

| Eye Protection | Safety Glasses with Side Shields | Prevents mechanical irritation from dust. |

| Respiratory | N95/P2 Dust Mask (if outside hood) | Necessary only if dust formation is visible and engineering controls are absent. |

| Body | Standard Lab Coat | Prevents contamination of personal clothing. |

Handling Workflow Visualization

The following diagram outlines the decision logic for handling this substance safely in a research setting.

Figure 1: Operational decision tree for handling 4-(4-Methylphenyl)cyclohexanone, prioritizing dust control for solids and solvent safety for solutions.

Emergency Response Protocols

Spill Management (Solid)

-

Isolate: Mark the area. Unnecessary personnel should move upwind.

-

Protect: Don safety glasses and nitrile gloves. Wear a dust mask if powder is airborne.

-

Contain: Do not dry sweep. Use a HEPA vacuum or wet-wiping method (damp paper towels) to avoid generating dust.

-

Disposal: Place waste in a sealed container labeled "Non-Hazardous Solid Chemical Waste" (unless mixed with hazardous solvents).

First Aid Measures

-

Inhalation: Move victim to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice if feeling unwell.

Fire Fighting

-

Flash Point: ~133 °C (Combustible, but not Flammable).

-

Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Specific Hazards: May emit carbon monoxide (CO) and carbon dioxide (CO₂) upon combustion.

Synthesis & Application Context

Understanding the workflow helps contextualize safety. This compound is typically synthesized via the conjugate addition of organometallic reagents to cyclohexenone or through Pd-catalyzed coupling reactions.

-

Risk Context: The final product (CAS 40503-90-0) is significantly less hazardous than the reagents often used to make it (e.g., p-Tolylboronic acid, Cyclohexenone, or Palladium catalysts).

-

Purification: Often purified by recrystallization from methanol. Ensure residual methanol is removed, as the solvent introduces flammability risks not inherent to the pure solid.

Storage & Stability

-

Light: Store in the dark (amber vials) to prevent potential photo-oxidation.

-

Incompatibilities: Strong oxidizing agents.[4]

-

Shelf Life: Stable for >2 years if stored properly.

References

-

PureSynth Research Chemicals. (n.d.). Chemical Properties: 4-(p-Tolyl)cyclohexanone. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.).[3] Compound Summary: 4-(4-Methylphenyl)cyclohexanone.[2] National Library of Medicine. Retrieved February 6, 2026, from [Link]

Sources

Crystal Structure & Conformational Analysis: 4-(4-Methylphenyl)cyclohexanone Derivatives

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and conformational dynamics of 4-(4-Methylphenyl)cyclohexanone derivatives , with a specific focus on the crystallographically well-characterized 2,6-bis(4-methylbenzylidene)cyclohexanone class.[1][2]

Executive Summary

The structural chemistry of 4-(4-methylphenyl)cyclohexanone derivatives is governed by the interplay between the semi-flexible cyclohexanone ring and the rigid, planar aryl substituents. These compounds are critical scaffolds in the development of liquid crystals , non-linear optical (NLO) materials , and cytotoxic pharmacophores .[1]

This guide dissects the supramolecular architecture of these derivatives, moving from the synthetic origin to the specific lattice packing forces that define their solid-state behavior.

Synthetic Pathway & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a thermodynamically controlled synthesis followed by slow-evaporation crystallization is required.[1][2][3] The primary method for generating these derivatives is the Claisen-Schmidt Condensation .[3]

Synthesis Workflow (Claisen-Schmidt)

The reaction involves the aldol condensation of cyclohexanone with 4-methylbenzaldehyde (p-tolualdehyde) under basic or acidic conditions.[2][3]

-

Reactants: Cyclohexanone (1.0 eq), 4-Methylbenzaldehyde (2.0 eq for bis-derivative).[1][2][3]

-

Catalyst: NaOH (10% ethanolic solution) or Lewis Acids (

).[1][2][3] -

Mechanism: Enolate formation

Nucleophilic attack on aldehyde carbonyl

Crystallization Protocol for XRD

Achieving the specific polymorph required for structural analysis demands precise solvent control.[3]

-

Dissolution: Dissolve the crude yellow solid in hot Ethanol (

) or a mixture of -

Filtration: Hot filtration to remove amorphous oligomers.[3]

-

Nucleation: Allow the solution to cool slowly from

to -

Growth: Slow evaporation at room temperature for 48–72 hours.

-

Harvest: Collect yellow needle-like crystals.

Reaction Logic Diagram

Figure 1: Synthetic logic flow from precursors to single-crystal growth via Claisen-Schmidt condensation.[1][2][3]

Structural Analysis: The Core Architecture

Molecular Conformation

The central cyclohexanone ring in these derivatives does not adopt the classic chair conformation found in cyclohexane.[3] The introduction of

-

Ring Puckering: The planarity of the

fragment induces significant flattening.[3] -

Phenyl Ring Orientation: In 2,6-bis(4-methylbenzylidene)cyclohexanone , the phenyl rings are twisted relative to the central enone plane to alleviate steric repulsion between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the cyclohexanone ring.[1]

-

Torsion Angles: The

torsion angles typically deviate from

Crystallographic Data Summary

The following data represents the standard crystallographic parameters for the 2,6-bis(4-methylbenzylidene)cyclohexanone derivative, a benchmark for this class.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | |

| Unit Cell a | ~9.41 Å |

| Unit Cell b | ~10.79 Å |

| Unit Cell c | ~33.70 Å |

| Z (Molecules/Cell) | 8 |

| Conformation | Sofa / Twisted-Half-Chair |

| Configuration |

Supramolecular Packing Interactions

The stability of the crystal lattice is driven by weak, non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks strong donors like -OH or -NH).[3]

-

C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a weak acceptor for aryl or alkyl protons from neighboring molecules.[3] This interaction typically forms infinite chains running parallel to the crystallographic b-axis.[3]

-

C-H...

Interactions: The electron-rich -

-

Detailed Mechanism of Packing Stabilization

Understanding the packing is crucial for predicting solubility and bioavailability.

Interaction Network

The lattice is constructed of layers.[3] Molecules within a layer are held together by Van der Waals forces and C-H...O bonds.[3] Between layers, the interactions are dominated by the hydrophobic interdigitation of the 4-methyl groups.

Packing Diagram Logic

Figure 2: Supramolecular interaction map showing the primary forces stabilizing the crystal lattice.[1][2]

References

-

Synthesis and Crystal Structure of 2,6-bis(4-methylbenzylidene)cyclohexanone Source: ResearchGate / Journal of Chemical Crystallography URL:[1][Link]

-

Structural Analysis of Diarylidenecyclohexanone Derivatives Source: Royal Society of Chemistry (RSC) Advances URL:[1][2][Link]

-

Conformational Analysis of 4-Substituted Cyclohexanones Source: Master Organic Chemistry URL:[Link]

-

PubChem Compound Summary: (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone Source: National Center for Biotechnology Information (NCBI) URL:[1][2][3][Link][1][2][3]

Sources

Methodological & Application

Experimental procedure for the reduction of 4-(4-Methylphenyl)cyclohexanone

Application Note: AN-ORG-206

Executive Summary

This application note details the experimental protocols for the reduction of 4-(4-methylphenyl)cyclohexanone to its corresponding alcohol, 4-(4-methylphenyl)cyclohexanol. Because the substrate contains a bulky aryl substituent at the 4-position, the cyclohexane ring is conformationally "locked," making the stereochemical outcome of the reduction highly dependent on the choice of reducing agent.

We present two distinct methodologies:

-

Thermodynamic Control (Protocol A): Sodium Borohydride (

) reduction yielding predominantly the trans-isomer (equatorial alcohol). -

Kinetic Control (Protocol B): L-Selectride reduction yielding predominantly the cis-isomer (axial alcohol).

These protocols are designed for medicinal chemists requiring precise stereocontrol for Structure-Activity Relationship (SAR) studies.

Mechanistic Principles & Stereochemistry[1]

The Conformational Lock

The 4-(4-methylphenyl) group (p-tolyl) is sterically demanding. To minimize 1,3-diaxial interactions, the molecule adopts a chair conformation where the bulky tolyl group occupies the equatorial position. This effectively "locks" the ring, preventing ring flipping under standard reaction conditions.

Nucleophilic Trajectory

The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon:

-

Axial Attack: The hydride approaches from the top (axial) face, parallel to the axial hydrogens. This pathway is favored by small nucleophiles (

, -

Equatorial Attack: The hydride approaches from the side (equatorial) face. This pathway is sterically encumbered by the axial hydrogens at C2 and C6. However, extremely bulky nucleophiles (e.g., L-Selectride) cannot fit into the axial trajectory and are forced to attack equatorially, leading to the axial alcohol (cis-isomer).

Reaction Pathway Diagram

Figure 1: Stereochemical divergence based on nucleophile size. Small hydrides favor axial attack (trans-product), while bulky hydrides force equatorial attack (cis-product).

Experimental Protocols

Protocol A: Synthesis of trans-4-(4-Methylphenyl)cyclohexanol

Reagent: Sodium Borohydride (

Materials:

-

Substrate: 4-(4-Methylphenyl)cyclohexanone (1.0 eq)

-

Reagent:

(1.5 eq) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Quench: 1M HCl

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.3 mmol) of 4-(4-methylphenyl)cyclohexanone in 15 mL of MeOH.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperatures improve stereoselectivity.

-

Addition: Add

(300 mg, 7.95 mmol) portion-wise over 10 minutes. Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45 minutes. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the ketone.

-

Quench: Carefully add 1M HCl dropwise until gas evolution ceases and pH is acidic (~pH 2).

-